molecular formula C22H37N3O10 B1521903 Boc-Glu-Glu-Leu-Ome CAS No. 72903-33-4

Boc-Glu-Glu-Leu-Ome

Cat. No. B1521903
CAS RN: 72903-33-4
M. Wt: 503.5 g/mol
InChI Key: QJKPYQOKXLMHNY-KKUMJFAQSA-N
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Description

“Boc-Glu-Glu-Leu-Ome” is an N-terminal and C-terminal blocked derivative of the tripeptide L-Glu-LGlu-L-Leu . It is a possible substrate for Vitamin K-dependent carboxylation studies .


Molecular Structure Analysis

The molecular structure of “Boc-Glu-Glu-Leu-Ome” is represented by the empirical formula C22H37N3O10 . Its molecular weight is 503.54 .


Physical And Chemical Properties Analysis

“Boc-Glu-Glu-Leu-Ome” is a solid substance that should be stored at -20°C . Its density is 1.227g/cm3, and it has a boiling point of 786.7ºC at 760 mmHg .

Safety and Hazards

“Boc-Glu-Glu-Leu-Ome” is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, such as a dust mask type N95 (US), eyeshields, and gloves, is advised .

Mechanism of Action

Target of Action

Boc-Glu-Glu-Leu-Ome, a derivative of the tripeptide L-Glu-LGlu-L-Leu, is primarily targeted towards the Vitamin K-dependent carboxylase . This enzyme plays a crucial role in the post-translational modification of specific glutamyl residues in precursor proteins to y-carboxyglutamyl (Gla) residues in mature proteins .

Mode of Action

The compound interacts with its target, the Vitamin K-dependent carboxylase, by serving as a potential substrate for carboxylation studies . It inhibits the carboxylation of endogenous protein precursors . The interaction results in changes to the carboxylation process, affecting the formation of y-carboxyglutamyl residues .

Biochemical Pathways

The primary biochemical pathway affected by Boc-Glu-Glu-Leu-Ome is the carboxylation process carried out by the Vitamin K-dependent carboxylase . This process involves the conversion of peptide-bound glutamyl residues to y-carboxyglutamyl residues . The compound’s interaction with the enzyme alters this pathway, potentially affecting the formation of mature proteins.

Pharmacokinetics

As a potential substrate for vitamin k-dependent carboxylation studies, it can be inferred that the compound may be metabolized by the enzyme during the carboxylation process .

Result of Action

The molecular and cellular effects of Boc-Glu-Glu-Leu-Ome’s action primarily involve alterations to the carboxylation process carried out by the Vitamin K-dependent carboxylase . By serving as a potential substrate for the enzyme, the compound can affect the formation of y-carboxyglutamyl residues in proteins . This could potentially influence the structure and function of these proteins.

properties

IUPAC Name

(4S)-4-[[(2S)-4-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-5-[[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N3O10/c1-12(2)11-15(20(32)34-6)24-18(30)13(7-9-16(26)27)23-19(31)14(8-10-17(28)29)25-21(33)35-22(3,4)5/h12-15H,7-11H2,1-6H3,(H,23,31)(H,24,30)(H,25,33)(H,26,27)(H,28,29)/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKPYQOKXLMHNY-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50658434
Record name Methyl N-(tert-butoxycarbonyl)-L-alpha-glutamyl-L-alpha-glutamyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72903-33-4
Record name Methyl N-(tert-butoxycarbonyl)-L-alpha-glutamyl-L-alpha-glutamyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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